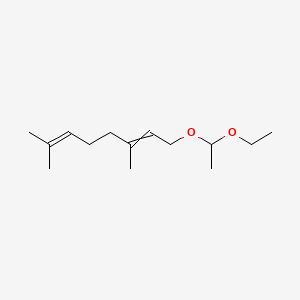
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound characterized by its unique structure, which includes two double bonds and an ethoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of the desired product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxyethoxy group.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
科学的研究の応用
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The specific pathways involved can vary based on the context of its application.
類似化合物との比較
Similar Compounds
- 2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-
- 3-Octanone
- Cyclohexane
Uniqueness
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of double bonds and the ethoxyethoxy group makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
73003-77-7 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
InChIキー |
XJMAAOIVFHDJAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




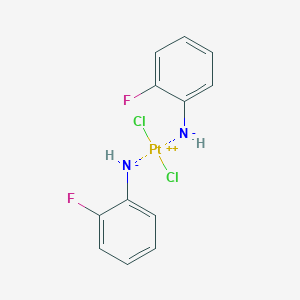
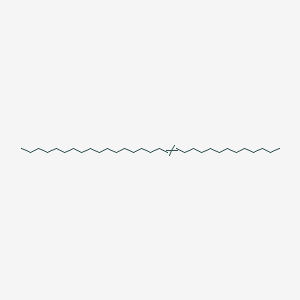
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)


![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
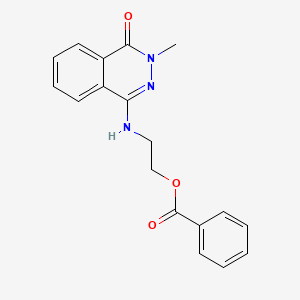
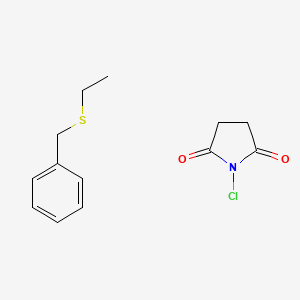
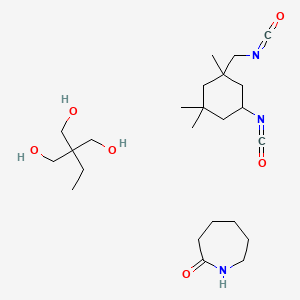


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
